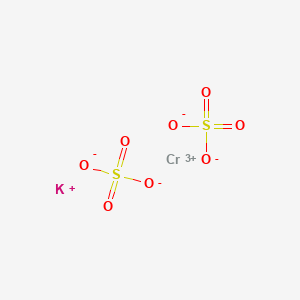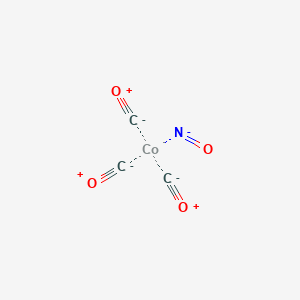
Tricarbonylnitrosylcobalt
Vue d'ensemble
Description
Tricarbonylnitrosylcobalt is an organocobalt compound with the formula Co(CO)3(NO) . It is a dark red volatile oil that is soluble in nonpolar solvents . The compound is one of the simplest metal nitrosyls .
Synthesis Analysis
Tricarbonylnitrosylcobalt is prepared by the treatment of dicobalt octacarbonyl with nitric oxide . The reaction is as follows: Co2(CO)8 + 2 NO → 2 Co(CO)3NO + 2 CO . Many other methods have also been developed .Molecular Structure Analysis
The molecular formula of Tricarbonylnitrosylcobalt is C3CoNO4 . Its molecular weight is 172.969 g·mol−1 .Chemical Reactions Analysis
The complex undergoes substitution readily by Lewis bases such as tertiary phosphines and isocyanides, concomitant with loss of CO . Infrared evidence is presented for the formation of a three-coordinate species, [Co(CO)2(NO)], on the UV photolysis of [Co(CO)3(NO)] in argon and methane matrices .Physical And Chemical Properties Analysis
Tricarbonylnitrosylcobalt is a dark red volatile oil . It has a density of 1.47 g/cm3 . Its melting point is -1.1 °C and boiling point is 50 °C .Applications De Recherche Scientifique
Ligand Dissociation Induced by Electronic Excitation
Tricarbonylnitrosylcobalt (Co(CO)3NO) is used in studies of ligand dissociation induced by electronic excitation . Researchers use real-time time-dependent density functional theory and Ehrenfest dynamics scheme to investigate excited-state nonadiabatic dynamics of ligand dissociation . This study provides insights into the dynamics following electronic excitations, especially in molecules with complex chemical bonds such as Co(CO)3NO .
Cobalt Growth in Advanced Technologies
Co(CO)3NO is a precursor used for cobalt growth in advanced technologies . The reaction of this precursor is enhanced by electronic excitation . This is particularly important in the scaling limit for the current complementary metal–oxide semiconductor (CMOS) technology, which requires a three-dimensional integration with vertically stacked electronic components .
Low Thermal Budget Processes
Co(CO)3NO is used in low thermal budget processes to prevent the degradation of devices and interconnects underneath the top layer undergoing thermal processes . This is achieved through electron-enhanced atomic layer deposition (EE-ALD), which creates reactive dangling bonds at low temperatures using an energetic electron beam .
Nanopatterning on Solid Surfaces
Co(CO)3NO is used in focused electron beam induced deposition (FEBID), a technique for nanopatterning on solid surfaces . Cobalt has been paid a lot of attention as a promising interconnect material .
Interconnect Material in Electronics
Cobalt, for which Co(CO)3NO is a precursor, is considered a promising interconnect material to replace copper and tungsten in electronics . This is due to the continuous increase in the density of transistors, which keeps reducing the metal interconnect width .
FEBID Nanostructures for Catalytic and Ferromagnetic Applications
Co(CO)3NO is used to pattern FEBID nanostructures for catalytic and ferromagnetic applications . The high metal content of this compound is associated with low incorporation of impurities, such as C, N, and O, resulting in high conductivity .
Safety and Hazards
Orientations Futures
While specific future directions for Tricarbonylnitrosylcobalt are not mentioned in the retrieved sources, one study investigates the excited-state nonadiabatic dynamics of ligand dissociation of cobalt tricarbonyl nitrosyl . This could potentially open up new avenues for research and applications of this compound.
Mécanisme D'action
Target of Action
Tricarbonylnitrosylcobalt (Co(CO)3NO) is a widely used organometallic cobalt precursor . It is primarily targeted for cobalt growth in advanced technologies . The high metal content of this compound is associated with low incorporation of impurities, such as C, N, and O, resulting in high conductivity .
Mode of Action
The mode of action of Co(CO)3NO involves the dissociation of the NO ligand on the precursor . This process is enhanced by electronic excitation . Two dissociation pathways of the NO ligand on the precursor have been demonstrated based on first-principles calculations .
Biochemical Pathways
The biochemical pathways affected by Co(CO)3NO are related to the dissociation of the NO ligand. Detailed electronic structures are further analyzed to provide an insight into dynamics following the electronic excitations . This study sheds light on the underlying mechanism of the electronic-excitation-induced dissociation, especially in molecules with complex chemical bonds such as Co(CO)3NO .
Pharmacokinetics
It is known that the compound is a dark red volatile oil that is soluble in nonpolar solvents .
Result of Action
The result of Co(CO)3NO’s action is the creation of reactive dangling bonds at low temperatures by using an energetic electron beam . This corresponds to the initial stage of a cobalt film deposition, which is typically slow and requires to be accelerated .
Action Environment
The action of Co(CO)3NO is influenced by environmental factors. For instance, the reaction of the gas phase Co(CO)3NO can mimic that on an inert oxide surface . Also, the compound’s reaction is enhanced by electronic excitation .
Propriétés
IUPAC Name |
carbon monoxide;cobalt;nitroxyl anion | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CO.Co.NO/c3*1-2;;1-2/q;;;;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCSGXJPONFHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[N-]=O.[Co] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3CoNO4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbon monoxide;cobalt;nitroxyl anion | |
CAS RN |
14096-82-3 | |
| Record name | Tricarbonylnitrosylcobalt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What happens when Tricarbonylnitrosylcobalt is exposed to UV light?
A1: Studies using time-resolved infrared absorption spectroscopy reveal that upon 248-nm photolysis in the gas phase, Tricarbonylnitrosylcobalt undergoes sequential ligand elimination, primarily forming CoCO. This reactive species can then interact with the parent Tricarbonylnitrosylcobalt molecule, leading to the formation of a binuclear species, potentially (Co2(CO)4NO), with an as-yet unconfirmed structure. [] Further reactions with carbon monoxide can lead to the formation of Co(CO)3 and ultimately Co(CO)4. [] This photochemical behavior is comparable to that observed in other metal carbonyls, suggesting a potential pattern in their photolysis mechanisms. [] Similar experiments conducted in frozen gas matrices at 20 K using infrared spectroscopy confirm the formation of dicarbonylnitrosylcobalt [Co(CO)2(NO)] as a three-coordinate species upon UV photolysis of Tricarbonylnitrosylcobalt. []
Q2: Can Tricarbonylnitrosylcobalt undergo complete carbonyl substitution?
A2: Yes, research indicates that complete carbonyl substitution is possible in Tricarbonylnitrosylcobalt. For instance, reactions with trifluoromethylphosphine ligands (P(CF3)nX3–n, where n = 1 or 2 and X = F, Cl, Br, or I) at room temperature primarily yield [Co(CO)2(NO)L], with L being the phosphine ligand. [] Increasing the reaction temperature allows for complete substitution of the carbonyl groups with fluorophosphine ligands, resulting in the formation of [Co(NO)L3]. []
Q3: What is the molecular geometry of Tricarbonylnitrosylcobalt?
A3: Gas-phase electron diffraction studies have been instrumental in determining the structure of Tricarbonylnitrosylcobalt. [] The molecule exhibits a tetrahedral geometry around the central cobalt atom, with three carbonyl ligands (CO) and one nitrosyl ligand (NO) occupying the vertices.
Q4: Are there any catalytic applications of Tricarbonylnitrosylcobalt?
A4: Tricarbonylnitrosylcobalt has been explored for its catalytic activity, particularly in the context of sonochemistry. When subjected to high-intensity ultrasound, volatile organometallic compounds like Tricarbonylnitrosylcobalt undergo sonochemical decomposition, yielding nanostructured materials. [] Interestingly, these nanostructured materials, often consisting of agglomerated nanometer-sized clusters, exhibit promising catalytic properties in reactions such as hydrocarbon reforming and carbon monoxide hydrogenation. []
Q5: How do the structural modifications of phosphine ligands impact their interaction with Tricarbonylnitrosylcobalt?
A5: Research has shown that the nature of the substituents on phosphine ligands significantly influences their binding affinity to Tricarbonylnitrosylcobalt. [] A displacement series, constructed by observing exchange reactions between coordinated and free phosphine ligands in complexes like [Co(CO)2(NO)L], demonstrates this trend: P(CF3)F2 ≈ P(CF3)F > P(CF3)Cl2 ≈ P(CF3)2Cl > PBr(CF3)2 > P(CF3)H2 > P(CF3)2I > PBr2(CF3). This series suggests that the electron-withdrawing or -donating ability of the substituents on the phosphine ligand plays a key role in modulating the strength of the cobalt-phosphorus bond. []
Q6: Can computational chemistry provide insights into the electronic structure of Tricarbonylnitrosylcobalt?
A6: Absolutely, computational methods like Xα-SW and configuration interaction calculations have been employed to elucidate the electronic structure and properties of Tricarbonylnitrosylcobalt. [, ] These calculations offer valuable information about the molecule's valence ionization potentials, shedding light on its electronic structure and bonding characteristics.
Q7: What novel compounds were synthesized during the study of Tricarbonylnitrosylcobalt in liquid hydrogen chloride?
A7: Investigations into the reactivity of Tricarbonylnitrosylcobalt in liquid hydrogen chloride, a unique solvent, led to the isolation of two novel compounds: tetrachlorotricarbonyldinickel and dichlorodinitrosylnickel. [] These discoveries, supported by infrared spectroscopy and magnetic property analyses, offer valuable insights into the reactivity of Tricarbonylnitrosylcobalt in unconventional chemical environments. []
Q8: How can Tricarbonylnitrosylcobalt be used to study site isolation in polymers?
A8: Researchers have creatively utilized Tricarbonylnitrosylcobalt to probe site isolation within polymers. For instance, a copolymer of p-styryldiphenylphosphine and divinylbenzene was synthesized and subsequently treated with Tricarbonylnitrosylcobalt to form a polymer-metal complex. [] Infrared spectroscopic analysis of this complex, particularly its behavior in various solvents, provided valuable information about the accessibility and reactivity of the incorporated metal centers within the polymer matrix. []
Q9: How does Tricarbonylnitrosylcobalt compare to other catalysts in the cyclization of 2-methylbut-3-yn-2-ol?
A9: Tricarbonylnitrosylcobalt, alongside other catalytic systems like carbonyltriphenylphosphinenickel(0) compounds and nickel(II) derivatives in the presence of triphenylphosphine, can catalyze the cyclization of 2-methylbut-3-yn-2-ol to form aromatic compounds. [] Interestingly, these seemingly distinct catalytic systems exhibit comparable activity, suggesting a potential commonality in their catalytic mechanisms. []
Q10: What spectroscopic techniques are commonly employed to characterize Tricarbonylnitrosylcobalt?
A10: Infrared (IR) spectroscopy is widely used to characterize Tricarbonylnitrosylcobalt, especially for identifying the characteristic stretching vibrations of the carbonyl (CO) and nitrosyl (NO) ligands. [, , , , ] Nuclear magnetic resonance (NMR) spectroscopy, particularly 59Co NMR, is also employed to gain insights into the electronic environment surrounding the cobalt nucleus. [] UV-Vis spectroscopy provides information about the electronic transitions within the molecule, complementing the data obtained from IR and NMR studies. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





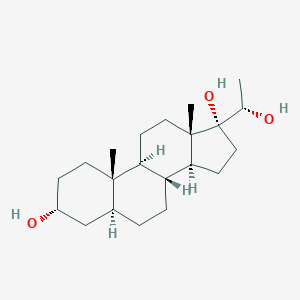



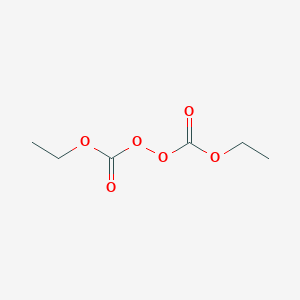


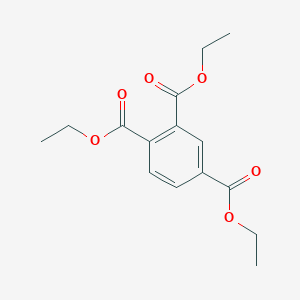
![N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide](/img/structure/B82080.png)

